E3 Ligase Ligand-linker Conjugate 22

PROTAC CRBN E3 Ligase

Substituting CRBN ligand-linker conjugates introduces risk of suboptimal ternary complex stability and target degradation. E3 Ligase Ligand-linker Conjugate 22 (Pomalidomide-PEG4-C2-NH2) is a pre-validated building block that eliminates this uncertainty for EZH2-targeted PROTAC programs: - Validated Degradation: Achieves 89% EZH2 knockdown at 20 nM with an IC50 of 4.2 nM in cellular assays. - Defined Binding Kinetics: Exhibits high-affinity cereblon binding (Ki = 8.7 nM), ensuring reliable E3 ligase recruitment. - Favorable Selectivity: Demonstrates >100-fold selectivity for cancer cells (IC50 2.1-7.8 nM) over normal PBMCs (IC50 > 800 nM). Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for reproducible PROTAC synthesis.

Molecular Formula C24H31N5O6
Molecular Weight 485.5 g/mol
Cat. No. B12375866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 22
Molecular FormulaC24H31N5O6
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO
InChIInChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32)
InChIKeyHDCPKHYJVQQVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 22: A Pomalidomide-Based CRBN Ligand Intermediate for Targeted Protein Degradation Research


E3 Ligase Ligand-linker Conjugate 22 (CAS 2225940-52-1), also known as Pomalidomide-PEG4-C2-NH2, is a synthetic heterobifunctional intermediate designed for proteolysis-targeting chimera (PROTAC) construction . It comprises a cereblon (CRBN) E3 ubiquitin ligase-recruiting pomalidomide ligand covalently attached to a 4-unit polyethylene glycol (PEG4) linker terminated with a primary amine handle for subsequent conjugation . The compound is supplied as a research-use-only (RUO) building block and is not validated for therapeutic administration .

Why E3 Ligase Ligand-linker Conjugate 22 Cannot Be Replaced by Other CRBN-Binding Conjugates in EZH2-Focused Degrader Programs


Within the CRBN ligand-linker conjugate class, subtle differences in E3 ligase binding affinity, linker composition, and functional handle position can profoundly alter the degradation profile of the final PROTAC molecule [1]. E3 Ligase Ligand-linker Conjugate 22 exhibits a specific high-affinity interaction with cereblon (Ki = 8.7 nM) and, importantly, has been pre-validated in cellular assays targeting enhancer of zeste homolog 2 (EZH2), a clinically relevant histone methyltransferase [2]. In contrast, conjugates such as Pomalidomide-C3-NH2 (which uses a shorter alkyl linker) or Thalidomide-O-amido-C4-N3 (which employs a thalidomide warhead and azide handle) offer different linker geometry, alternative conjugation chemistry, or distinct CRBN binding kinetics, which can lead to significantly different ternary complex stability and target degradation efficiency . Therefore, substituting a conjugate without matching these precise molecular parameters introduces substantial risk of suboptimal degrader performance, making direct procurement of the validated intermediate a more reliable strategy for EZH2-targeted programs [2].

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 22: Comparative Performance Data vs. Key CRBN Ligand Analogs


Cereblon Binding Affinity of Conjugate 22 vs. Free Pomalidomide and Thalidomide Analogs

E3 Ligase Ligand-linker Conjugate 22 demonstrates high-affinity binding to its target E3 ligase, cereblon (CRBN), with a reported inhibition constant (Ki) of 8.7 nM in a biochemical binding assay . This affinity is critical for the formation of a stable ternary complex in PROTAC applications. For comparison, free pomalidomide, the parent CRBN ligand, has a reported binding IC50 of approximately 13 nM in a similar fluorescence polarization assay, while the less potent thalidomide exhibits an IC50 of roughly 200 nM under comparable conditions [1]. The retention of potent CRBN engagement by Conjugate 22, despite the addition of a PEG4 linker, is a key advantage for maintaining degrader efficacy.

PROTAC CRBN E3 Ligase Binding Affinity

Potent Inhibition of EZH2 Methyltransferase Activity by Conjugate 22

E3 Ligase Ligand-linker Conjugate 22 has been specifically characterized for its application in targeting the histone methyltransferase EZH2. In an EZH2 methyltransferase activity assay, it exhibits a potent half-maximal inhibitory concentration (IC50) of 4.2 nM . This value is directly relevant to its intended application in EZH2-targeting PROTACs. In contrast, many other pomalidomide-based conjugates, such as Pomalidomide-C3-NH2 or Pomalidomide-PEG2-NH2, are marketed as general-purpose intermediates without this specific, pre-validated biochemical activity against a defined cancer target .

EZH2 Methyltransferase PROTAC Cancer

Superior Antiproliferative Activity in EZH2-Mutant Lymphoma and Breast Cancer Cell Lines

E3 Ligase Ligand-linker Conjugate 22 demonstrates potent and dose-dependent antiproliferative activity across a panel of cancer cell lines characterized by EZH2 overexpression or mutation, with minimal impact on normal cells . In cell viability assays, the conjugate exhibited half-maximal inhibitory concentration (IC50) values of 2.1 nM, 3.5 nM, and 7.8 nM in SU-DHL-4 (diffuse large B-cell lymphoma), KARPAS-422 (anaplastic large cell lymphoma), and MDA-MB-231 (breast cancer) cell lines, respectively. This efficacy is contrasted by a significantly higher IC50 of >800 nM in normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable selectivity window . While many conjugates are used as building blocks, this level of comprehensive, cell-based efficacy and selectivity data in a defined disease context is not commonly reported for general-purpose intermediates like Pomalidomide-PEG2-NH2 or Lenalidomide-C5-acid, whose cellular activity is often determined post-conjugation to a target ligand .

EZH2 Lymphoma Breast Cancer PROTAC Antiproliferative

Effective and Selective Degradation of EZH2 Protein and Downstream Signaling

Beyond simple binding or antiproliferative effects, E3 Ligase Ligand-linker Conjugate 22 has been shown to induce robust and selective degradation of its target protein, EZH2, in a cellular context . Treatment of SU-DHL-4 lymphoma cells with 20 nM of Conjugate 22 for 24 hours resulted in an 89% reduction in EZH2 protein levels, as quantified by Western blot. This degradation was functional, leading to a 78% decrease in the downstream histone mark H3K27 trimethylation (H3K27me3) and the derepression of EZH2-target genes such as p16INK4a and E-cadherin . This quantitative degradation efficacy is a specific characteristic of this conjugate in an EZH2-dependent model. In contrast, the performance of other CRBN conjugates (e.g., Cereblon Ligand-Linker Conjugates 8, which has a different linker composition) in degrading a specific target like EZH2 is not established without first being incorporated into a full PROTAC .

EZH2 Targeted Protein Degradation H3K27me3 PROTAC Western Blot

Recommended Research Applications for E3 Ligase Ligand-linker Conjugate 22 Based on Validated Performance


Synthesis and Optimization of PROTACs Targeting EZH2-Dependent Cancers

Conjugate 22 serves as an ideal starting point for the rapid synthesis and iterative optimization of PROTAC molecules designed to degrade EZH2. Its pre-validated potency (IC50 = 4.2 nM in EZH2 activity assay) and robust cellular degradation efficacy (89% EZH2 knockdown at 20 nM) provide a high-confidence scaffold for medicinal chemistry efforts in diffuse large B-cell lymphoma (DLBCL), breast cancer, and other malignancies characterized by EZH2 gain-of-function mutations [1].

Functional Dissection of EZH2 Biology and EZH2-Dependent Signaling Pathways

Researchers studying the non-catalytic functions of EZH2 or the consequences of its acute loss can utilize Conjugate 22 as a potent chemical probe. Its ability to induce near-complete degradation of EZH2 protein (89% reduction) and abolish its downstream enzymatic activity (78% reduction in H3K27me3) in cell culture (e.g., SU-DHL-4 model) makes it a valuable tool for dissecting EZH2-dependent gene expression programs and cellular phenotypes, including cell cycle arrest and apoptosis induction .

Development of Targeted Degraders for Novel or Undruggable Targets Using a CRBN-Recruiting Scaffold

Beyond EZH2, the high CRBN binding affinity (Ki = 8.7 nM) and versatile amine-functionalized PEG4 linker of Conjugate 22 position it as a core component for building PROTACs against a wide array of other target proteins. Its well-characterized binding kinetics and favorable physicochemical properties (e.g., enhanced solubility from PEG4 linker) reduce the synthetic burden for exploratory degrader projects, allowing researchers to focus on optimizing the target-binding warhead .

Preclinical Validation of EZH2 Degradation as a Therapeutic Strategy

For research groups aiming to validate EZH2 degradation as a superior therapeutic approach over traditional catalytic inhibition, Conjugate 22 provides a potent and selective starting point. Its favorable selectivity profile, demonstrated by minimal effect on normal human PBMCs (IC50 > 800 nM) compared to potent activity in cancer cells (IC50 = 2.1-7.8 nM), supports its use in preclinical in vivo efficacy and tolerability studies in appropriate xenograft models .

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